Structural Identity and Molecular Properties: Phenyl Oxane-4-Carboxylate vs. Common Oxane-4-Carboxylate Esters
Phenyl oxane-4-carboxylate exhibits a significantly higher molecular weight (206.24 g/mol) and increased carbon count (C12) compared to its closest common analogs, methyl oxane-4-carboxylate (144.17 g/mol, C7) and ethyl oxane-4-carboxylate (158.20 g/mol, C8) . This structural difference directly impacts its lipophilicity and steric profile, making it a distinct choice for synthetic applications where a bulkier, more hydrophobic ester group is required [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 206.24 g/mol |
| Comparator Or Baseline | Methyl oxane-4-carboxylate: 144.17 g/mol; Ethyl oxane-4-carboxylate: 158.20 g/mol |
| Quantified Difference | Difference vs methyl: +62.07 g/mol (+43.1%); vs ethyl: +48.04 g/mol (+30.4%) |
| Conditions | Data compiled from authoritative chemical databases and vendor technical datasheets |
Why This Matters
The substantial increase in molecular weight and hydrophobicity ensures that phenyl oxane-4-carboxylate provides a unique structural and physicochemical handle, critical for applications where specific steric bulk or lipophilic character is a design requirement.
- [1] BOC Sciences. (n.d.). Ethyl Tetrahydropyran-4-carboxylate - CAS 96835-17-5. View Source
